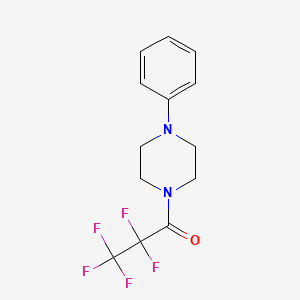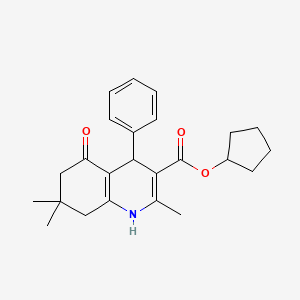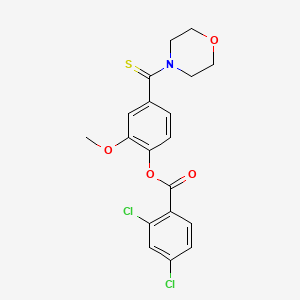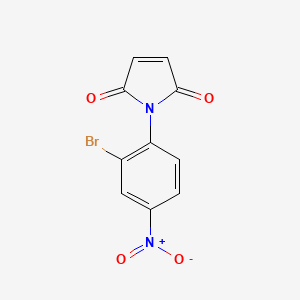
1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine, also known as PFP-PPZ, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine is still being studied, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a protein that is overexpressed in many types of cancer cells. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine are still being studied, but it has been shown to have a low toxicity profile in both in vitro and in vivo studies. 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been shown to have little to no effect on normal cells, while inducing apoptosis in cancer cells. This makes 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine a potentially promising candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine in lab experiments is its high selectivity for copper ions. This makes it a potentially useful tool for detecting copper ions in biological samples. Another advantage is its low toxicity profile, which makes it a potentially promising candidate for the development of new anticancer drugs.
One of the limitations of using 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its relatively high cost compared to other fluorescent probes.
Direcciones Futuras
There are several future directions for the study of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine. One area of research is the development of new anticancer drugs based on the structure of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine. Another area of research is the development of new fluorescent probes for the detection of metal ions based on the structure of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 1,1,1,3,3-pentafluoropropan-2-one in the presence of a base. The resulting compound, 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine, is a white crystalline solid with a melting point of 94-96°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been shown to selectively bind to copper ions, which can be detected using fluorescence spectroscopy. This makes 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine a potentially useful tool for detecting copper ions in biological samples.
Another area of research is the use of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine as a potential anticancer agent. Studies have shown that 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine can induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on normal cells. This makes 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine a potentially promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O/c14-12(15,13(16,17)18)11(21)20-8-6-19(7-9-20)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQVOGZFLRDDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348192 |
Source


|
| Record name | 1-(4-Phenylpiperazin-1-yl)perfluoropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)perfluoropropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5183140.png)
![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5183143.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183150.png)


![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)



